molecular formula C11H15NO4S B044694 Methiocarb sulfone CAS No. 2179-25-1

Methiocarb sulfone

Cat. No. B044694
CAS RN: 2179-25-1
M. Wt: 257.31 g/mol
InChI Key: RJBJMKAMQIOAML-UHFFFAOYSA-N
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Description

Methiocarb sulfone is a degradation product of methiocarb, a pesticide used in agricultural practices. It is of interest due to its persistence in the environment and potential impact on food safety and environmental health. The degradation process of methiocarb to methiocarb sulfone involves oxidation reactions that convert methiocarb into its sulfoxide and subsequently to the sulfone form (Plácido et al., 2013).

Synthesis Analysis

The synthesis of methiocarb sulfone is primarily through the environmental and biochemical oxidation of methiocarb. Studies have shown that enzymatic reactions in liver microsomes, involving flavin-containing monooxygenase and cytochrome P450-dependent monooxygenases, lead to the stereoselective formation of methiocarb sulfoxide, which can further undergo oxidation to form methiocarb sulfone (Buronfosse et al., 1995).

Molecular Structure Analysis

Methiocarb sulfone's molecular structure is characterized by the presence of a sulfone group attached to the methiocarb molecule, altering its physical and chemical properties. The detailed molecular interactions and stereochemistry of methionine sulfoxide reductase enzymes offer insight into the reduction and oxidation mechanisms that could be analogous to the transformations observed for methiocarb and its derivatives (Achilli et al., 2015).

Chemical Reactions and Properties

Methiocarb sulfone demonstrates varied chemical behavior compared to its parent compound, methiocarb. Its formation from methiocarb via oxidation indicates its higher stability and resistance to further chemical changes. This stability is critical in understanding its persistence in the environment and potential bioaccumulation (Tian et al., 2013).

Physical Properties Analysis

The physical properties of methiocarb sulfone, including solubility, volatility, and thermal stability, are essential for understanding its environmental fate and behavior. Research focusing on its detection in bananas and food products highlights the importance of these properties in assessing food safety and environmental risk (Plácido et al., 2013); (Rahman et al., 2017).

Chemical Properties Analysis

The chemical properties of methiocarb sulfone, such as reactivity, degradation pathways, and interaction with biological systems, are crucial for evaluating its impact on ecosystems and human health. Studies on its degradation by free chlorine indicate complex kinetics and potential formation of more toxic byproducts, raising concerns about water treatment processes (Tian et al., 2010).

Scientific Research Applications

  • Reduced Nuclear Receptor Activities : Methiocarb sulfone, along with methiocarb sulfoxide, exhibits reduced agonistic activities for the pregnane X receptor (PXR) and peroxisome proliferator-activated receptor (PPAR), suggesting a role of metabolism in their nuclear receptor activities (Fujino et al., 2016).

  • Agricultural Applications : Methiocarb has been used as a bird repellent to protect Sorghum sp. crops in Africa, showing a half-life of less than 10 days, indicating its effectiveness and relatively quick degradation (Gras et al., 1979).

  • Metabolism Studies : Soybean microsomes can catalyze the sulfoxidation of methiocarb using endogenous hydroperoxides, potentially avoiding cytochrome P-450 involvement (Blée & Durst, 1987).

  • Modification of Estrogenic and Antiandrogenic Activities : Methiocarb and carbaryl's estrogenic and antiandrogenic activities are significantly altered by their hydrolysis and oxidation to sulfoxides in rat plasma and liver microsomes (Tange et al., 2016).

  • Biodegradable Insecticide Potential : Oxidation of methiocarb into its sulfoxide by microsomes from soybean cotyledons, without needing cofactors or peroxidase activity, suggests its potential as a biodegradable insecticide (Blée & Durst, 1986).

  • Stereoselective Sulfoxidation : Rat liver microsomes show stereoselective sulfoxidation of methiocarb, catalyzed by both flavin-containing monooxygenase and cytochrome P450 (Buronfosse et al., 1995).

  • Effectiveness in Reducing Bird Damage to Crops : Methiocarb effectively reduces bird damage to crops like maize (Sandhu et al., 1987), and its usage as a bird repellent on cherries has been shown to have largely transient and sublethal effects on wildlife (Hardy et al., 1993).

  • Safety Concerns for Non-target Species : High concentrations of methiocarb metabolites in corn plants grown from coated seeds raise safety concerns for non-target species (Lentola et al., 2020).

  • Protective Effects Against Oxidative Damage : Vitamin E and taurine can reduce lipid peroxidation and protect against degenerative kidney changes in rats exposed to methiocarb (Ozden et al., 2009).

  • Water Treatment Studies : The degradation of methiocarb by various water treatment methods, such as ozonation (Cruz-Alcalde et al., 2017), monochloramine (Qiang et al., 2014), and free chlorine (Tian et al., 2013), has been explored, indicating varying degrees of effectiveness and potential risks in terms of toxicity.

Safety And Hazards

Methiocarb sulfone is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, and to avoid the formation of dust and aerosols . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling Methiocarb sulfone .

Future Directions

As regulations around pesticides continue to evolve, the use of Methiocarb sulfone and related compounds is likely to be impacted . The European Union, for example, has withdrawn approval for Methiocarb as a plant protection product effective 2020 . As such, ongoing research and development in this area is crucial to ensure the availability of effective and safe pesticides.

properties

IUPAC Name

(3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-7-5-9(16-11(13)12-3)6-8(2)10(7)17(4,14)15/h5-6H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBJMKAMQIOAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)C)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042138
Record name Methiocarb sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methiocarb sulfone

CAS RN

2179-25-1
Record name Methiocarb sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2179-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methiocarb sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methiocarb sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate
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Record name METHIOCARB SULFONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
371
Citations
MM Rahman, AM Abd El-Aty, TW Na, JS Park… - … of Chromatography B, 2017 - Elsevier
… sulfoxide and methiocarb sulfone, in … methiocarb sulfone have an equivalent toxicological profile to methiocarb, and therefore, methiocarb, methiocarb sulfoxide, and methiocarb sulfone …
Number of citations: 14 www.sciencedirect.com
A Placido, P Paíga, DH Lopes, M Correia… - Journal of agricultural …, 2013 - ACS Publications
… Methiocarb sulfone levels were below the limit of … , methiocarb sulfoxide and methiocarb sulfone were defined, the … , methiocarb sulfoxide, and methiocarb sulfone were evaluated by …
Number of citations: 20 pubs.acs.org
F Tian, Z Qiang, W Liu, W Ling - Chemical engineering journal, 2013 - Elsevier
… Methiocarb sulfoxide (MCX) and methiocarb sulfone (MCN) were identified to be the major … MCN was hardly oxidized by free chlorine but hydrolyzed to methiocarb sulfone phenol (…
Number of citations: 16 www.sciencedirect.com
F Tian, Z Qiang, C Liu, T Zhang, B Dong - Chemosphere, 2010 - Elsevier
… Methiocarb sulfoxide (MCX) and methiocarb sulfone (MCN) were quantified to be the major byproducts from MC degradation. Unlike the sequential formation of sulfoxide and sulfone …
Number of citations: 46 www.sciencedirect.com
YS Keum, KH Liu, YS Lee, JS Lee, BJ Chung, JH Kim - Chromatographia, 2000 - Springer
… Methiocarb, methiocarb sulfoxide, and methiocarb sulfone were kindly provided by … Methiocarb sulfone was detected at LOQ level in straw samples from application No. 1. …
Number of citations: 15 link.springer.com
ME Hernández Torres, FJ Egea González… - Journal of agricultural …, 2002 - ACS Publications
… , and methiocarb in different crops grown in greenhouses has been studied, including the presence of metabolites such as malaoxon, methiocarb sulfoxide, and methiocarb sulfone. The …
Number of citations: 22 pubs.acs.org
Z Qiang, F Tian, W Liu, C Liu - Water research, 2014 - Elsevier
… 6.5, MC was first oxidized by NH 2 Cl to methiocarb sulfoxide (MCX), and then hydrolyzed to methiocarb sulfoxide phenol (MCXP); while at pH 8.5, MCX, MCXP and methiocarb sulfone …
Number of citations: 13 www.sciencedirect.com
TJ SHEETS - coresta.org
Methiocarb (3, 5-dimethyl-4-methylthiophenyl methyl’carbamate) is an insecticide and acaricide with good residual activity. It is effective also as a molluscicide and bird repellent. …
Number of citations: 0 www.coresta.org
G Gras, C Hasselman, C Pellissier… - Bulletin of environmental …, 1981 - Springer
… In the treated sample, methiocarb alone was identified at 5 days; methiocarb sulfone was evident in the samples after that time period. Neither methiocarb sulfoxide nor 4-(methylthio)-3,…
Number of citations: 9 link.springer.com
JC Maitlen - Journal of Agricultural and Food Chemistry, 1981 - ACS Publications
… sulfoxide, and methiocarb sulfone were determined by oxidation of the compounds to methiocarb sulfone, … Residues of the methiocarb sulfone mesylate were then determined with a gas …
Number of citations: 6 pubs.acs.org

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